AChE-IN-44

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AChE-IN-44 est un composé connu pour ses effets inhibiteurs sur l'acétylcholinestérase, une enzyme responsable de l'hydrolyse du neurotransmetteur acétylcholine. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer. En inhibant l'acétylcholinestérase, this compound contribue à augmenter les niveaux d'acétylcholine dans le cerveau, améliorant ainsi les fonctions cognitives et la mémoire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'AChE-IN-44 implique plusieurs étapes, commençant par la préparation de la structure principale, qui est généralement un dérivé de pyrrol-2-yl-phényl allylidène hydrazine carboximidamide. La voie de synthèse comprend les étapes suivantes :

Formation du cycle pyrrole : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions acides ou basiques.

Réactions de substitution : Le cycle pyrrole est ensuite soumis à diverses réactions de substitution pour introduire les groupes phényle et allylidène.

Formation d'hydrazine carboximidamide : La dernière étape implique la réaction du pyrrole substitué avec de l'hydrazine et du carboximidamide dans des conditions contrôlées pour obtenir l'this compound.

Méthodes de production industrielle : La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Les techniques courantes comprennent :

Traitement par lots : Où les réactions sont effectuées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Traitement en flux continu : Cette méthode permet la production continue d'this compound, améliorant l'efficacité et l'extensibilité.

Analyse Des Réactions Chimiques

Types de réactions : AChE-IN-44 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites, qui peuvent avoir des activités biologiques différentes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits :

4. Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'acétylcholinestérase et des enzymes apparentées.

Biologie : Employé dans la recherche pour comprendre le rôle de l'acétylcholinestérase dans la neurotransmission et son impact sur les fonctions cognitives.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer en améliorant la transmission cholinergique.

Industrie : Utilisé dans le développement d'essais diagnostiques et d'outils de criblage pour les inhibiteurs de l'acétylcholinestérase .

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de l'acétylcholinestérase. Le mécanisme implique la liaison au site actif de l'enzyme, qui comprend un sous-site estérase et un sous-site anionique. Le composé interagit avec ces sites, empêchant l'hydrolyse de l'acétylcholine en choline et en acide acétique. Cette inhibition entraîne une augmentation des niveaux d'acétylcholine dans la fente synaptique, améliorant la transmission cholinergique et les fonctions cognitives .

Applications De Recherche Scientifique

AChE-IN-44 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of acetylcholinesterase and related enzymes.

Biology: Employed in research to understand the role of acetylcholinesterase in neurotransmission and its impact on cognitive functions.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease by enhancing cholinergic transmission.

Industry: Utilized in the development of diagnostic assays and screening tools for acetylcholinesterase inhibitors .

Mécanisme D'action

AChE-IN-44 exerts its effects by inhibiting the activity of acetylcholinesterase. The mechanism involves binding to the active site of the enzyme, which consists of an esteratic subsite and an anionic subsite. The compound interacts with these sites, preventing the hydrolysis of acetylcholine into choline and acetic acid. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and improving cognitive function .

Comparaison Avec Des Composés Similaires

AChE-IN-44 est comparé à d'autres inhibiteurs de l'acétylcholinestérase tels que le donépézil, la rivastigmine et la galantamine. Bien que ces composés inhibent également l'acétylcholinestérase, this compound possède des caractéristiques structurales uniques qui peuvent offrir des avantages en termes de puissance et de sélectivité. Des composés similaires comprennent :

Donépézil : Un inhibiteur réversible de l'acétylcholinestérase utilisé dans le traitement de la maladie d'Alzheimer.

Rivastigmine : Un inhibiteur à base de carbamate qui offre une durée d'action plus longue.

Galantamine : Un alcaloïde qui agit comme un inhibiteur compétitif réversible de l'acétylcholinestérase

La structure unique d'this compound et son potentiel d'inhibition double à la fois de l'acétylcholinestérase et de la bêta-sécrétase 1 (BACE 1) en font un candidat prometteur pour la recherche et le développement futurs .

Propriétés

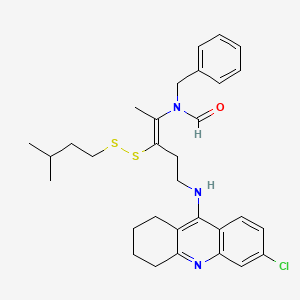

Formule moléculaire |

C31H38ClN3OS2 |

|---|---|

Poids moléculaire |

568.2 g/mol |

Nom IUPAC |

N-benzyl-N-[(E)-5-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-3-(3-methylbutyldisulfanyl)pent-2-en-2-yl]formamide |

InChI |

InChI=1S/C31H38ClN3OS2/c1-22(2)16-18-37-38-30(23(3)35(21-36)20-24-9-5-4-6-10-24)15-17-33-31-26-11-7-8-12-28(26)34-29-19-25(32)13-14-27(29)31/h4-6,9-10,13-14,19,21-22H,7-8,11-12,15-18,20H2,1-3H3,(H,33,34)/b30-23+ |

Clé InChI |

XAOSQKIHEYHOPL-JJKYIXSRSA-N |

SMILES isomérique |

CC(C)CCSS/C(=C(\C)/N(CC1=CC=CC=C1)C=O)/CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl |

SMILES canonique |

CC(C)CCSSC(=C(C)N(CC1=CC=CC=C1)C=O)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.